ethyl (2-{[(4-nitrophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate
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Overview
Description
Ethyl (2-{[(4-nitrophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes a nitrophenyl group, an acetylamino group, and an ethyl acetate moiety. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
Ethyl (2-{[(4-nitrophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate is a derivative of thiazole . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Mode of Action
Thiazole derivatives have been found to interact with various targets, leading to changes in cellular processes . For example, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been reported to affect various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These activities suggest that the compound may affect a wide range of biochemical pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have similar solubility properties, which could impact its bioavailability.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, suggesting that the compound may have similar effects . For instance, some thiazole derivatives have been found to cause DNA double-strand breaks, leading to cell death .
Action Environment
The solubility properties of thiazole derivatives suggest that the compound’s action may be influenced by the presence of water, alcohol, ether, and other organic solvents .
Preparation Methods
The synthesis of ethyl (2-{[(4-nitrophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate typically involves multiple steps. One common synthetic route starts with the reaction of 4-nitrobenzoyl chloride with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization to form the thiazole ring. The final step involves the esterification of the thiazole derivative with ethyl bromoacetate under basic conditions to yield the target compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Ethyl (2-{[(4-nitrophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetylamino group can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium hydroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Thiazole derivatives, including this compound, have shown potential as antimicrobial and antifungal agents.
Medicine: Research has indicated that thiazole derivatives may possess anti-inflammatory, analgesic, and anticancer properties.
Comparison with Similar Compounds
Ethyl (2-{[(4-nitrophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate can be compared with other thiazole derivatives, such as:
2-Aminothiazole: Known for its antimicrobial properties.
4-Phenylthiazole: Studied for its potential anticancer activity.
Thiazole-4-carboxylic acid: Used as an intermediate in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 2-[2-[[2-(4-nitrophenyl)acetyl]amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S/c1-2-23-14(20)8-11-9-24-15(16-11)17-13(19)7-10-3-5-12(6-4-10)18(21)22/h3-6,9H,2,7-8H2,1H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSZVHFYVKBHPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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